![molecular formula C15H24O B1261441 Albaflavenol](/img/structure/B1261441.png)
Albaflavenol
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Overview
Description
Albaflavenol is a sesquiterpenoid. It derives from a hydride of a (+)-epi-isozizaene.
Scientific Research Applications
Biosynthesis in Streptomyces coelicolor
Albaflavenol, a sesquiterpene antibiotic, is produced by the soil-dwelling bacterium Streptomyces coelicolor A3(2). This process involves the enzymatic actions of epi-isozizaene synthase and cytochrome P450 170A1, which together catalyze the transformation of farnesyl diphosphate into albaflavenone via albaflavenols (Zhao et al., 2008).
Crystal Structure of Albaflavenone Monooxygenase
Albaflavenone synthase, a key enzyme in albaflavenol biosynthesis, possesses a unique structure with two distinct catalytic activities. It demonstrates both monooxygenase and terpene synthase functions, highlighting its significance in the biosynthetic pathway (Zhao et al., 2009).
Albaflavenoid Discovery in Streptomyces violascens
A new compound related to albaflavenol, named albaflavenoid, was isolated from Streptomyces violascens. This discovery expands the range of known tricyclic sesquiterpenoids and contributes to understanding the diversity of natural products produced by Streptomycetes (Zheng et al., 2016).
Conservation of Albaflavenone Pathway in Streptomycetes
Research on the albaflavenone biosynthetic pathway and the multifunctionality of CYP170 enzymes in various Streptomyces species revealed the widespread presence and functional diversity of these enzymes. This study underscores the potential of exploiting these pathways for the production of novel antibiotics (Moody et al., 2012).
properties
Product Name |
Albaflavenol |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11-12,16H,5-8H2,1-4H3/t9-,11-,12?,15+/m0/s1 |
InChI Key |
ZRRTYQUKAJCICD-MWOJDMMVSA-N |
Isomeric SMILES |
C[C@H]1CC(C2=C(C([C@H]3CC[C@@]12C3)(C)C)C)O |
Canonical SMILES |
CC1CC(C2=C(C(C3CCC12C3)(C)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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